
5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene
Overview
Description
Chemical Name: 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene CAS No.: 1150114-26-3 Molecular Formula: C₁₀H₁₁BrFN₂O₂ Structure:
- Position 1: Nitro (-NO₂) group.
- Position 2: tert-Butylamino (-NH-C(CH₃)₃) group.
- Position 4: Fluoro (-F) substituent.
- Position 5: Bromo (-Br) substituent.
This compound is a halogenated nitrobenzene derivative with a bulky tert-butylamino group. Its structural complexity and electron-withdrawing groups (nitro, bromo, fluoro) make it a candidate for pharmaceutical or agrochemical intermediates.
Mechanism of Action
- Phenylboronic acid contains a phenyl substituent and two hydroxyl groups attached to boron .
- Its primary targets are various chemical processes, particularly Suzuki–Miyaura (SM) cross-coupling reactions .
- In SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, transferring them from boron to palladium .
- Subsequently, transmetalation occurs, transferring nucleophilic organic groups from boron to palladium .
- Downstream effects involve the formation of carbon–carbon bonds, enabling the synthesis of complex organic molecules .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability during synthesis .
- Environmental factors influence the efficacy and stability of Phenylboronic acid:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biological Activity
5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene (CAS No. 1150114-26-3) is a synthetic organic compound notable for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its effects.
- Molecular Formula : C10H12BrFN2O2
- Molecular Weight : 277.12 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, with a tert-butylamino substituent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen and nitro groups may enhance its lipophilicity and ability to penetrate cellular membranes, potentially leading to interactions with enzymes or receptors involved in critical pathways such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic processes.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines.
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain pathogenic bacteria.
Anticancer Activity
A study evaluating the anticancer properties of various nitro-substituted benzene derivatives found that this compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results indicated an IC50 value in the micromolar range, suggesting effective inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15.4 |
This compound | A549 | 12.8 |
Antimicrobial Activity
The antimicrobial potential was assessed through disk diffusion assays against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate antibacterial activity.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
MRSA | 13 |
E. coli | 10 |
S. aureus | 11 |
Toxicological Considerations
While the compound shows promising biological activities, it is essential to consider potential toxic effects associated with nitro compounds. Research indicates that nitroaromatic compounds can exhibit cytotoxicity and carcinogenicity under certain conditions. Therefore, further investigations into the safety profile and mechanism of toxicity are warranted.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including bromination, nitration, and amination. Key steps include:
- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–5°C) to minimize side reactions .
- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, with monitoring via TLC to avoid over-nitration .
- Amination : Reaction with T-butylamine in anhydrous DMF at 80°C for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Parameters :
- Temperature control during bromination to prevent di-bromination.
- Stoichiometric excess of T-butylamine (1.5 equiv) to ensure complete substitution .
Q. How can spectroscopic and crystallographic methods be employed to confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and T-butyl groups (δ 1.3–1.5 ppm) .
- ¹³C NMR : Confirm nitro (δ 140–150 ppm) and fluoro-substituted carbons (δ 110–120 ppm) .
- X-ray Crystallography :
- Single-crystal analysis (e.g., using Mo Kα radiation) reveals bond lengths (e.g., Br–C: ~1.88 Å) and dihedral angles between aromatic rings .
- Data deposition in the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility (e.g., CCDC 2062478 for analogous structures) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, bromo, fluoro) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to meta positions.
- Bromo/Fluoro Groups : Bromo acts as a leaving group in Suzuki couplings, while fluoro stabilizes intermediates via inductive effects .
- Experimental Validation :
Table 1: Comparative Reactivity in Cross-Coupling Reactions
Q. What strategies resolve contradictions in observed biological activity versus computational predictions for this compound?
Methodological Answer:
- Hypothesis Testing :
- Structural Modifications :
- Synthesize derivatives (e.g., replacing T-butyl with cyclopropyl) and compare activity .
- Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity changes .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Studies :
- Thermogravimetric Analysis (TGA) :
- Determine decomposition temperature (Td) and moisture sensitivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical and Reactivity Comparisons
Electron-Withdrawing Effects :
- The tert-butylamino group in the target compound introduces steric hindrance but is less electron-withdrawing compared to trifluoromethyl (CF₃) in 1-bromo-4-nitro-2-(trifluoromethyl)benzene .
- Nitro group position : Nitro at position 1 (target compound) vs. position 3 (5-bromo-1-chloro-2-fluoro-3-nitrobenzene) alters resonance stabilization and reactivity .
Steric Effects :
- The tert-butylamino group significantly increases steric bulk compared to smaller substituents like chloro (5-bromo-2-chloronitrobenzene) or methyl (5-bromo-2-methyl-3-nitroaniline) .
Solubility and Stability :
- Halogenated nitrobenzenes (e.g., target compound, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) are typically lipophilic. The fluoro substituent may enhance stability against hydrolysis compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)13-8-5-7(12)6(11)4-9(8)14(15)16/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIZDZRAOLNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675098 | |
Record name | 4-Bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-26-3 | |
Record name | Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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